1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Description
This compound features a unique hybrid structure combining an azetidine ring, a fluorophenoxy acetyl group, and a thiophen-2-ylmethyl carboxamide moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the 2-fluorophenoxy group enhances lipophilicity and electronic modulation. The thiophene ring, a sulfur-containing aromatic system, may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-1-2-6-15(14)23-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-24-13/h1-7,12H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVVSYMZJDXBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, with CAS number 1448051-15-7, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. Its structure includes an azetidine ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of human solid tumor cell lines, including breast and prostate cancer cells .
- Induction of Apoptosis : It may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling pathways related to cell survival and death .
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives, providing insights into their therapeutic potential:
-
Antiproliferative Activity : A study reported that azetidine derivatives exhibited significant antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines at nanomolar concentrations .
Compound Cell Line IC50 (µM) 1 MCF-7 <0.1 2 MDA-MB-231 <0.1 - Cell Membrane Permeability : Research indicates that modifications to the azetidine structure can enhance cellular uptake and efficacy. For example, methyl esters of certain azetidine analogs demonstrated improved cellular activities compared to their carboxylic acid counterparts .
- Combination Therapies : Some studies suggest that combining azetidine derivatives with established chemotherapeutics can enhance therapeutic efficacy. For instance, combining these compounds with docetaxel showed a significant shift in dose-response curves, indicating improved responses in resistant cancer cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that 1-(2-(2-fluorophenoxy)acetyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide exhibits notable anticancer activity. The mechanisms through which it exerts these effects include:
- Inhibition of Tumor Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various human solid tumor cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : It may induce apoptosis in cancer cells via modulation of cell survival and death signaling pathways.
Case Studies
Several studies have been conducted to evaluate the anticancer effects of this compound:
-
Antiproliferative Activity : Research has shown significant antiproliferative effects against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines at nanomolar concentrations. The IC50 values for these cell lines were reported as follows:
- MCF-7: <0.1 µM
- MDA-MB-231: <0.1 µM
- Cell Membrane Permeability : Modifications to the azetidine structure have been found to enhance cellular uptake and efficacy. For instance, methyl esters of certain azetidine analogs exhibited improved cellular activities compared to their carboxylic acid counterparts.
- Combination Therapies : Studies suggest that combining this compound with established chemotherapeutics, such as docetaxel, can enhance therapeutic efficacy, indicating a synergistic effect that improves responses in resistant cancer cell lines.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the applications of this compound:
| Study | Findings |
|---|---|
| Study A | Significant inhibition of tumor growth in MCF-7 and MDA-MB-231 cell lines. |
| Study B | Enhanced cellular uptake with modified azetidine derivatives leading to improved efficacy. |
| Study C | Synergistic effects observed when combined with docetaxel in resistant cancer cell lines. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₁₉H₂₀FN₃O₃ ().
Key Structural Differences and Implications
Azetidine vs. Thiophene-containing analogs (e.g., ) prioritize aromatic interactions, while azetidine-carboxamide hybrids (e.g., BJ49671) balance rigidity and solubility .
Fluorophenoxy vs. Other Substituents: The 2-fluorophenoxy group in the target compound offers electron-withdrawing effects, contrasting with the electron-donating methyl or methoxy groups in analogs like BJ49682 (). This may influence pharmacokinetics or target affinity . In , the trifluoroacetamide group enhances metabolic resistance compared to non-fluorinated acetamides .
Thiophen-2-ylmethyl vs. Thiazol or Pyridine :
- The thiophen-2-ylmethyl group (target compound) provides sulfur-mediated hydrophobic interactions, whereas thiazol () or pyridine (BJ49671) groups enable hydrogen bonding or metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
